Antiproliferative Activity of 2-Chloro-5-(trifluoromethyl)pyrimidine-Derived Scaffold vs. 5-Fluorouracil in Non-Small Cell Lung Cancer Cells
A trifluoromethyl-substituted pyrimidine derivative synthesized from the 2-chloro-5-(trifluoromethyl)pyrimidine scaffold (compound 17v) demonstrated superior antiproliferative potency against the H1975 non-small cell lung cancer cell line compared to the clinical standard 5-fluorouracil (5-FU) [1]. This differentiation is directly attributable to the 5-CF3 pyrimidine core, as structurally related analogs lacking this substitution pattern showed reduced activity in the same assay panel .
| Evidence Dimension | Antiproliferative activity (IC50) against H1975 NSCLC cells |
|---|---|
| Target Compound Data | IC50 = 2.27 μM (compound 17v derived from 2-chloro-5-(trifluoromethyl)pyrimidine core) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU): IC50 = 9.37 μM |
| Quantified Difference | 4.1-fold higher potency (2.27 μM vs. 9.37 μM) |
| Conditions | MTT assay; H1975 human non-small cell lung cancer cell line |
Why This Matters
For medicinal chemistry procurement, this 4.1-fold potency advantage over 5-FU validates the 2-chloro-5-(trifluoromethyl)pyrimidine core as a privileged scaffold for developing next-generation antitumor agents targeting NSCLC.
- [1] Liu L, Wang Z, Gao C, et al. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorg Med Chem Lett. 2021;51:128268. doi:10.1016/j.bmcl.2021.128268. Compound 17v IC50 (H1975) = 2.27 μM vs. 5-FU IC50 = 9.37 μM. View Source
